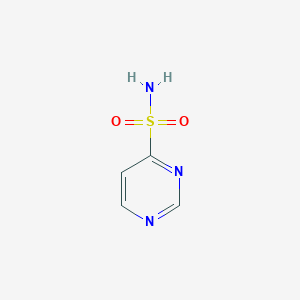
Pyrimidine-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine-4-sulfonamide is a compound that combines the structural features of pyrimidine and sulfonamide groups. Pyrimidine is a heterocyclic aromatic organic compound, similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Sulfonamides, on the other hand, are a group of compounds containing the sulfonamide functional group. The combination of these two groups in this compound results in a compound with significant biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine-4-sulfonamide typically involves the reaction of pyrimidine derivatives with sulfonamide reagents. One common method is the cyclization of pyrimidine derivatives with sulfonamide groups under mild reaction conditions. For example, the reaction of pyrimidine with sulfonamide in the presence of a catalyst such as sodium hydroxide can yield this compound .
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes may include the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of ionic liquids and other novel solvents has also been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Pyrimidine-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and aryl halides.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrimidine derivatives .
Scientific Research Applications
Pyrimidine-4-sulfonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: this compound derivatives have shown promise as anticancer, antimalarial, and antibacterial agents
Mechanism of Action
The mechanism of action of pyrimidine-4-sulfonamide involves its interaction with specific molecular targets and pathways. For example, in its role as an antibacterial agent, the compound inhibits the enzyme dihydropteroate synthase, which is essential for folate synthesis in bacteria. This inhibition disrupts bacterial DNA synthesis and cell division, leading to bacterial cell death . In cancer research, this compound derivatives have been shown to induce apoptosis in cancer cells by blocking the cell cycle in the S phase .
Comparison with Similar Compounds
Pyrimidine-4-sulfonamide can be compared with other similar compounds, such as:
Sulfanilamide: Both compounds contain the sulfonamide group, but this compound has a pyrimidine ring, which provides additional biological activity.
Pyrimethamine: This compound also contains a pyrimidine ring and is used as an antimalarial agent. .
Sulfasalazine: Another sulfonamide derivative used in the treatment of inflammatory diseases.
Properties
Molecular Formula |
C4H5N3O2S |
|---|---|
Molecular Weight |
159.17 g/mol |
IUPAC Name |
pyrimidine-4-sulfonamide |
InChI |
InChI=1S/C4H5N3O2S/c5-10(8,9)4-1-2-6-3-7-4/h1-3H,(H2,5,8,9) |
InChI Key |
LMXMQUGNQGZCMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


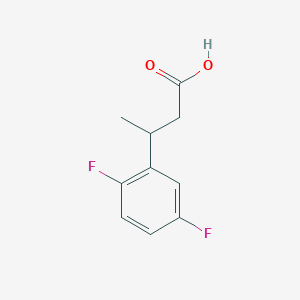
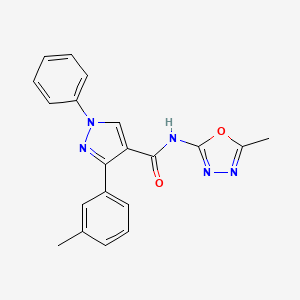
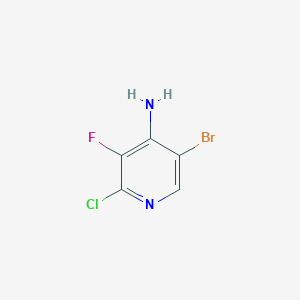

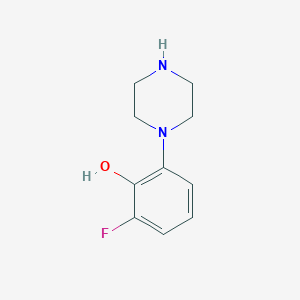
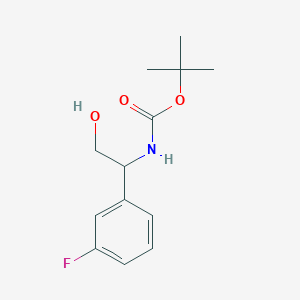
![tert-butyl (2R)-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13574690.png)
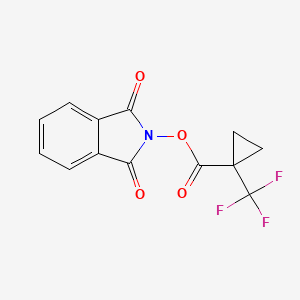
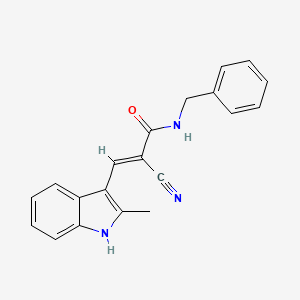
![4-ethynyl-N-(1-{[(4-sulfamoylphenyl)carbamoyl]methyl}piperidin-3-yl)-1-benzofuran-2-carboxamide](/img/structure/B13574699.png)
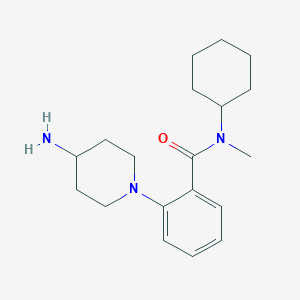
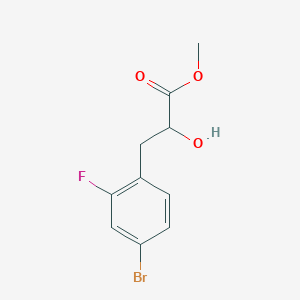
![cis-(3AS,6AS)-1-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-B]pyrrole-6A-carboxylic acid](/img/structure/B13574726.png)
![{2-Aminospiro[3.4]octan-2-yl}methanolhydrochloride](/img/structure/B13574729.png)
